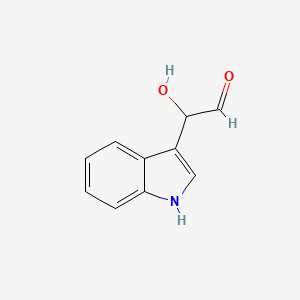
3-Indoleglycolaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-indoleglycolaldehyde is a member of glycolaldehydes.
科学研究应用
Therapeutic Applications
1. Gut-Liver Axis and Liver Health
Research indicates that 3-Indoleglycolaldehyde plays a significant role in maintaining gut mucosal integrity and influencing liver health. A study demonstrated its efficacy in a murine model of primary sclerosing cholangitis (PSC), a chronic liver disease characterized by inflammation and fibrosis. The administration of this compound was shown to alleviate hepatic inflammation by modulating the intestinal microbiota and activating the aryl hydrocarbon receptor-IL-22 axis. This mechanism is crucial for restoring mucosal integrity and preventing metabolic complications associated with high-fat diets .
2. Cardiometabolic Disorders
Indoles, including this compound, have been linked to cardiometabolic disorders. In particular, indole derivatives can influence endothelial function and oxidative stress responses. For instance, 3-indoxylsulphate, another indole derivative, has been associated with cardiac fibrosis and is considered a predictor of cardiovascular mortality . These findings suggest that this compound may also have implications for cardiovascular health, although direct studies on this compound are still emerging.
Microbiological Applications
1. Bacterial Metabolism
This compound is produced through bacterial metabolism of tryptophan in the gut. It has been identified as part of metabolic pathways that lead to the synthesis of auxins—plant hormones that regulate growth—by certain bacteria. This highlights its potential role in microbial interactions within the gut microbiome, which can have downstream effects on host health .
2. Indole Production and Microbiome Interventions
The production of various indoles, including this compound, is significantly influenced by gut microbiota composition. Studies have shown that specific bacterial species contribute to the synthesis of indolic compounds, which are crucial for maintaining intestinal barrier integrity and influencing metabolic processes in humans . Understanding these pathways opens avenues for microbiome interventions aimed at enhancing health outcomes.
Organic Synthesis Applications
1. Synthesis of Bioactive Compounds
In organic chemistry, this compound serves as a valuable building block for synthesizing various bioactive compounds. It has been utilized in three-component reactions involving indole and diketones to produce derivatives such as 3-(indol-3-yl)-2,3-dihydrofurans. These compounds exhibit significant biological activity and potential therapeutic applications .
2. Green Chemistry Approaches
Recent studies have explored the use of bio-based glycolaldehyde solutions as starting materials for organic transformations. Utilizing deep eutectic solvents (DES) has enabled efficient reactions while enhancing sustainability by promoting the use of renewable resources . The development of these methodologies exemplifies the growing interest in applying green chemistry principles to synthesize valuable compounds from natural sources.
Case Studies
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
2-hydroxy-2-(1H-indol-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-6,10-11,13H |
InChI 键 |
XKZDNWMDLGQXML-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















